

Investigating Pain Pathways with JZP-430: A

Technical Guide

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Compound of Interest		
Compound Name:	JZP-430	
Cat. No.:	B15578863	Get Quote

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Introduction

The modulation of the endocannabinoid system presents a promising therapeutic avenue for the management of pain. A key regulatory node in this system is the α/β -hydrolase domain 6 (ABHD6), an enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG).[1][2][3] Inhibition of ABHD6 offers a nuanced approach to enhancing endocannabinoid signaling, potentially providing analgesic effects without the significant side effects associated with broader cannabinoid system activation.[2][4] **JZP-430** has been identified as a potent, selective, and irreversible inhibitor of ABHD6, making it a valuable research tool for dissecting the role of this enzyme in nociceptive pathways.[5][6][7]

This technical guide provides an in-depth overview of the core principles and methodologies for investigating the analgesic potential of **JZP-430**. It outlines the compound's known characteristics, proposes detailed experimental protocols for preclinical pain models, and visualizes the underlying signaling pathways. While direct studies of **JZP-430** in pain are not yet widely published, this document synthesizes the current understanding of ABHD6 inhibition to provide a foundational research framework.

Compound Profile: JZP-430

JZP-430 is a carbamate-based inhibitor of human ABHD6 (hABHD6) characterized by its high potency and selectivity.[6][7] Below is a summary of its key molecular and pharmacological



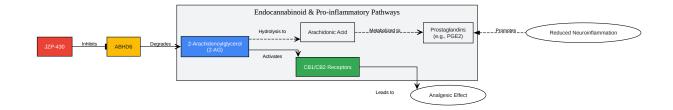
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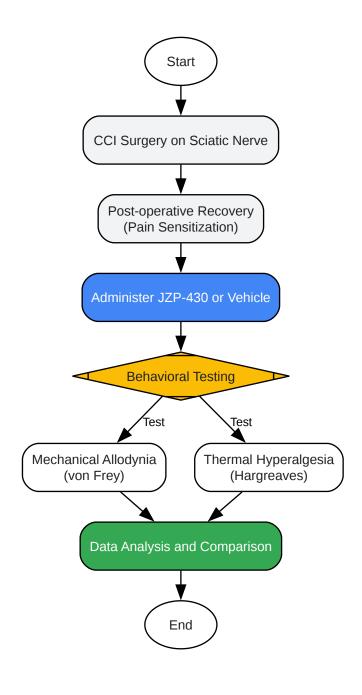
Property	Value	Reference
Target	α/β-hydrolase domain 6 (ABHD6)	[5][6]
Mechanism of Action	Irreversible Inhibitor	[6]
Potency (IC50 for hABHD6)	44 nM	[5][6]
Selectivity	~230-fold selective over FAAH and LAL	[5][6]
Chemical Class	1,2,5-thiadiazole carbamate	[6][7]
CAS Number	1672691-74-5	[8]

Proposed Mechanism of Action in Pain Pathways

The primary mechanism through which **JZP-430** is hypothesized to modulate pain is by preventing the degradation of 2-AG.[1] This leads to an accumulation of 2-AG in the synaptic cleft, thereby enhancing the activation of cannabinoid receptors (CB1 and CB2), which are known to play a crucial role in pain modulation.[9][10] Furthermore, by reducing the hydrolysis of 2-AG, **JZP-430** may also limit the production of arachidonic acid, a precursor to proinflammatory prostaglandins like PGE2.[10][11]









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